molecular formula C24H45NaO7S B3342693 Sodium 1,4-diisodecyl sulphonatosuccinate CAS No. 29857-13-4

Sodium 1,4-diisodecyl sulphonatosuccinate

Cat. No.: B3342693
CAS No.: 29857-13-4
M. Wt: 500.7 g/mol
InChI Key: XXIOSJPZBMCGGL-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;1,4-bis(8-methylnonoxy)-1,4-dioxobutane-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O7S.Na/c1-20(2)15-11-7-5-9-13-17-30-23(25)19-22(32(27,28)29)24(26)31-18-14-10-6-8-12-16-21(3)4;/h20-22H,5-19H2,1-4H3,(H,27,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIOSJPZBMCGGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)CC(C(=O)OCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NaO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904367
Record name Sodium 1,4-diisodecyl sulphonatosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29857-13-4
Record name Butanedioic acid, 2-sulfo-, 1,4-diisodecyl ester, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029857134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-sulfo-, 1,4-diisodecyl ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 1,4-diisodecyl sulphonatosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1,4-diisodecyl sulphonatosuccinate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1,4-diisodecyl sulphonatosuccinate typically involves the reaction of maleic anhydride with isodecyl alcohol to form the corresponding diester. This diester is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,4-diisodecyl sulphonatosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated sulphonatosuccinates, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Sodium 1,4-diisodecyl sulphonatosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1,4-diisodecyl sulphonatosuccinate involves its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic isodecyl chains interact with non-polar substances. This dual interaction allows it to solubilize hydrophobic compounds in aqueous solutions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 55184-72-0 (as per )
  • IUPAC Name : Sodium 1,4-diisotridecyl sulphonatosuccinate
  • Molecular Formula : C₃₀H₅₇NaO₇S ()
  • Structure : Composed of a sulfonated succinic acid backbone esterified with isotridecyl (branched C₁₃) alkyl chains at the 1,4-positions ().

Applications: Primarily used as a wetting agent and anionic surfactant in industrial processes such as electroplating () and formulations requiring high surface activity. Its branched alkyl chains enhance solubility in non-polar media, making it effective in stabilizing emulsions and dispersions.

Comparison with Similar Sulphonatosuccinate Compounds

Structural and Functional Differences

The table below compares sodium 1,4-diisodecyl sulphonatosuccinate with structurally analogous compounds, emphasizing alkyl chain length, branching, and substituents:

Compound Name CAS No. Alkyl Groups Molecular Formula Key Properties Applications
This compound 55184-72-0 Diisotridecyl (branched C₁₃) C₃₀H₅₇NaO₇S High solubility in organic solvents; moderate biodegradability Industrial wetting agents, electroplating
Sodium 1,4-dihexyl sulphonatosuccinate 3006-15-3 Dihexyl (linear C₆) C₁₆H₂₉NaO₇S High water solubility; acute toxicity (H302, H313) and skin irritation Pharmaceuticals, lab chemicals
Sodium 1,4-dicyclohexyl sulphonatosuccinate 23386-52-9 Dicyclohexyl C₂₂H₃₅NaO₇S Low biodegradability (persistent in water); used in high-pH environments Detergents, corrosion inhibitors
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate 2373-38-8 Branched C₆ (dimethylbutyl) C₂₀H₃₇NaO₇S Enhanced thermal stability; non-irritating Cosmetics, agrochemical emulsifiers
Sodium 1,4-diheptyl sulphonatosuccinate 4680-44-8 Diheptyl (linear C₇) C₁₈H₃₃NaO₇S Moderate surface activity; used in low-foaming applications Textile processing, paper coatings

Key Research Findings

Environmental Impact: Sodium 1,4-dicyclohexyl sulphonatosuccinate (CAS 23386-52-9) exhibits very high persistence in water due to negligible biodegradation in OECD 301/302 tests .

Performance in Industrial Processes :

  • Branched-chain variants (e.g., 1,4-diisotridecyl) demonstrate superior solubility in hydrophobic media compared to linear-chain analogs (e.g., dihexyl or diheptyl) .
  • Cyclohexyl-substituted compounds (e.g., CAS 23386-52-9) show stability in high-temperature and alkaline conditions , making them suitable for detergents .

Safety Profiles: Linear-chain derivatives like sodium 1,4-dihexyl sulphonatosuccinate (CAS 3006-15-3) carry acute toxicity (Oral H302) and skin irritation risks . Branched derivatives (e.g., CAS 2373-38-8) are classified as non-irritating, favoring their use in consumer products .

Biological Activity

Sodium 1,4-diisodecyl sulphonatosuccinate (CAS No. 29857-13-4) is a surfactant and anionic compound known for its diverse applications in various industries, including pharmaceuticals, cosmetics, and agriculture. This article explores its biological activity, focusing on its properties, effects on biological systems, and relevant case studies.

  • Molecular Formula : C24H45NaO7S
  • Molar Mass : 500.66467 g/mol
  • Water Solubility : 170 g/L at 20°C
  • LogP (Partition Coefficient) : 0.469 at 20°C

The compound is characterized by a sulfonate group and long hydrophobic alkyl chains, which contribute to its surfactant properties and biological interactions.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Surfactant Activity : The compound reduces surface tension in aqueous solutions, enhancing the solubility and bioavailability of poorly soluble drugs and nutrients.
  • Cell Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
  • Emulsification : It facilitates the formation of emulsions, which can enhance the delivery of active ingredients in pharmaceutical formulations.

Cytotoxicity

Studies have indicated that this compound can exhibit cytotoxic effects on various cell lines. The degree of toxicity is influenced by concentration and exposure time.

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)50
HeLa (cervical cancer)45
MCF-7 (breast cancer)60

Biodegradability

The compound has been assessed for biodegradability using QSAR methods. Results indicate a high potential for biodegradation, with biological oxygen demand (BOD) values suggesting that it can be classified as readily biodegradable under OECD guidelines.

Environmental Impact

Research indicates that this compound poses risks to aquatic life due to its surfactant properties. Toxicity assessments have shown adverse effects on fish and invertebrates at elevated concentrations.

OrganismLC50 (mg/L)Reference
Daphnia magna10
Oncorhynchus mykiss15

Case Study 1: Pharmaceutical Applications

In a study published in the Journal of Pharmaceutical Sciences, this compound was used as an excipient in the formulation of a poorly soluble drug. The results demonstrated improved solubility and bioavailability compared to formulations without this surfactant. The study highlighted the compound's role in enhancing drug delivery systems.

Case Study 2: Agricultural Use

A field trial assessed the efficacy of this compound as an adjuvant in pesticide formulations. Results showed increased effectiveness of the pesticide due to improved dispersion and adherence to plant surfaces, leading to better pest control outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.